Compound Description: Raloxifene, chemically known as [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride, is a selective estrogen receptor modulator (SERM) []. It is used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer [, , ]. Raloxifene exhibits estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus [, ].
Relevance: Raloxifene shares structural similarities with the target compound, methanone, both containing a methanone central core connected to substituted phenyl rings. Further, both compounds feature a piperidine ring, although with different substitution patterns and positions relative to the methanone core. This structural similarity suggests potential overlapping or contrasting biological activities, particularly concerning estrogenic and antiestrogenic effects.
Keoxifene (LY156758)
Compound Description: Keoxifene, also known as LY156758, is a benzothiophene derivative and a potent antiestrogen []. Its chemical name is [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride []. Keoxifene demonstrates antagonistic effects against both androgens and estrogens, specifically in the seminal vesicle epithelium and fibromuscular stroma of guinea pigs []. This compound's ability to counteract both androgen and estrogen activity makes it a subject of interest for potential applications in managing prostate neoplasia [].
TZE-5323
Compound Description: TZE-5323 is a novel, orally active antiestrogen compound []. Its chemical name is (2-cyclohexyl-6-hydroxybenzo[b]thien-3-yl)[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride []. It exhibits a strong affinity for both alpha and beta subtypes of the human estrogen receptor and effectively inhibits estradiol-stimulated transcriptional activation mediated through these receptors []. TZE-5323 has shown promising results in reducing endometrial implant volume in rat models of endometriosis, suggesting its potential as a therapeutic drug for this condition []. Importantly, unlike some existing treatments for endometriosis, TZE-5323 does not appear to negatively impact bone mineral density or disrupt serum estradiol levels in long-term use [].
Relevance: TZE-5323 exhibits structural similarities with the target compound methanone, particularly in the methanone linker, the presence of an aromatic ring system, and the piperidine ring. Although the target compound lacks the benzothiophene moiety found in TZE-5323, the shared structural elements warrant investigation into the potential antiestrogenic properties of methanone.
Compound Description: This compound, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride, is a selective estrogen receptor modulator (SERM) []. It displays potent estrogen antagonist properties in the breast and uterus while exhibiting estrogen agonist-like actions on bone tissues and serum lipids [].
Relevance: This compound exhibits structural similarities to methanone, particularly the shared presence of a piperidine ring and multiple substituted benzene rings. These similarities suggest a potential for methanone to interact with estrogen receptors, making it a subject of interest for further research into its potential biological activities.
NESS 0327
Compound Description: NESS 0327, chemically named N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a novel cannabinoid antagonist with high selectivity for the CB1 receptor [, ].
Relevance: Both NESS 0327 and methanone share a piperidinyl group directly attached to the core structure. This shared structural feature, along with the presence of aromatic rings in both compounds, suggests potential interactions with similar biological targets. Understanding NESS 0327's activity could provide insights into the potential pharmacological properties of methanone.
SR147778
Compound Description: SR147778, chemically known as 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, is a highly potent, selective, and orally active antagonist for the CB1 receptor [, ].
Relevance: SR147778 and methanone share a common structural feature: the piperidinyl group. This group is crucial for the binding and activity of SR147778 on CB1 receptors. Therefore, the presence of this group in methanone suggests the possibility of similar pharmacological effects, prompting further investigation into its potential interactions with cannabinoid receptors.
Compound Description: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, also known as PD 71627, is an aminopyrazole compound identified as a potential antipsychotic agent []. It exhibits an antipsychotic-like profile in behavioral tests but does not bind to dopamine receptors, unlike typical antipsychotic drugs []. Further investigation revealed that PD 71627 induced mammary adenocarcinomas in male rats and exhibited mutagenic activity in bacterial assays []. The presence of the amine group on the pyrazole ring was found to be crucial for its mutagenic activity [].
Relevance: Both (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone and methanone share the methanone core as a central structural element. While they differ in their ring structures and substituents, the presence of the methanone group suggests the potential for similar chemical reactivity and potential for biological activity.
This list represents a starting point for understanding the potential biological activities and characteristics of the target compound methanone, based on its structural similarities to the listed compounds. Further investigation, including in silico analysis, chemical synthesis, and biological evaluation, is necessary to fully elucidate its pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.